4-methyl-N-(1-oxido-3-pyridinyl)benzenesulfonamide
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Overview
Description
4-methyl-N-(1-oxido-3-pyridinyl)benzenesulfonamide is an organic compound with the molecular formula C12H12N2O2S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1-oxido-3-pyridinyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-aminopyridine N-oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1-oxido-3-pyridinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-methyl-N-(1-oxido-3-pyridinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase IX.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, an enzyme involved in pH regulation in cells. By inhibiting this enzyme, the compound can disrupt cellular processes in cancer cells, leading to reduced proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(4-pyridinyl)benzenesulfonamide
- 4-methyl-N-(2-pyridinyl)benzenesulfonamide
- 4-methyl-N-(3-pyridinyl)benzenesulfonamide
Uniqueness
4-methyl-N-(1-oxido-3-pyridinyl)benzenesulfonamide is unique due to the presence of the N-oxide group, which imparts distinct chemical properties and biological activities compared to its analogs .
Properties
Molecular Formula |
C12H12N2O3S |
---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
4-methyl-N-(1-oxidopyridin-1-ium-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H12N2O3S/c1-10-4-6-12(7-5-10)18(16,17)13-11-3-2-8-14(15)9-11/h2-9,13H,1H3 |
InChI Key |
UZRYAWPWCKWBHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C[N+](=CC=C2)[O-] |
Origin of Product |
United States |
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